molecular formula C12H18ClN3O2 B6439627 tert-butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate CAS No. 2549050-20-4

tert-butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate

Cat. No.: B6439627
CAS No.: 2549050-20-4
M. Wt: 271.74 g/mol
InChI Key: VRCUSODKUBMMQS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a tert-butyl group, a pyrazole ring (a five-membered ring with two nitrogen atoms), and an azetidine ring (a four-membered ring with one nitrogen atom). The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions and could have interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrazole ring could be formed through a [3+2] cycloaddition reaction . The azetidine ring could be formed through a cyclization reaction. The tert-butyl group could be introduced through a substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the pyrazole and azetidine rings would introduce rigidity into the molecule, potentially affecting its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The pyrazole ring is known to participate in various reactions such as substitutions and additions. The azetidine ring can also undergo a variety of reactions, including ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the tert-butyl group could increase its hydrophobicity, while the pyrazole and azetidine rings could influence its acidity or basicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, its mechanism of action would involve interacting with a specific biological target, such as a protein or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust hazard. If it’s reactive, it could pose a reactivity hazard .

Future Directions

The future directions for research on this compound could involve exploring its potential uses. For example, if it shows promising biological activity, it could be developed into a drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

Properties

IUPAC Name

tert-butyl 3-[(4-chloropyrazol-1-yl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCUSODKUBMMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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